

# GSK 2830371-d4: A Technical Guide to Chemical Properties and Stability

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## Compound of Interest

Compound Name: GSK 2830371-d4

Cat. No.: B1154372

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## Introduction

GSK 2830371 is a potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.<sup>[1][2]</sup> It has garnered significant interest in cancer research due to its ability to enhance the p53 tumor suppressor pathway.<sup>[3][4]</sup> This technical guide provides an in-depth overview of the known chemical properties and stability of the deuterated isotopologue, **GSK 2830371-d4**. The inclusion of deuterium atoms can offer advantages in terms of metabolic stability and pharmacokinetic profiling, making this isotopologue a valuable tool in drug development.

## Chemical Properties

The fundamental chemical properties of GSK 2830371 are summarized in the table below. While specific data for the deuterated form (d4) is not extensively published, the properties are expected to be very similar to the parent compound.

Property	Value	Source
Chemical Name	(S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide	[5]
Molecular Formula	C <sub>23</sub> H <sub>29</sub> ClN <sub>4</sub> O <sub>2</sub> S	[1][5]
Molecular Weight	461.02 g/mol	[1][5]
CAS Number	1404456-53-6	[1][5]
Appearance	Light yellow powder	[5]
Purity	≥97% (HPLC)	[5]
Solubility	DMSO: up to 100 mg/mL (or 100 mM) Ethanol: up to 50 mM	[1][5]

## Stability and Storage

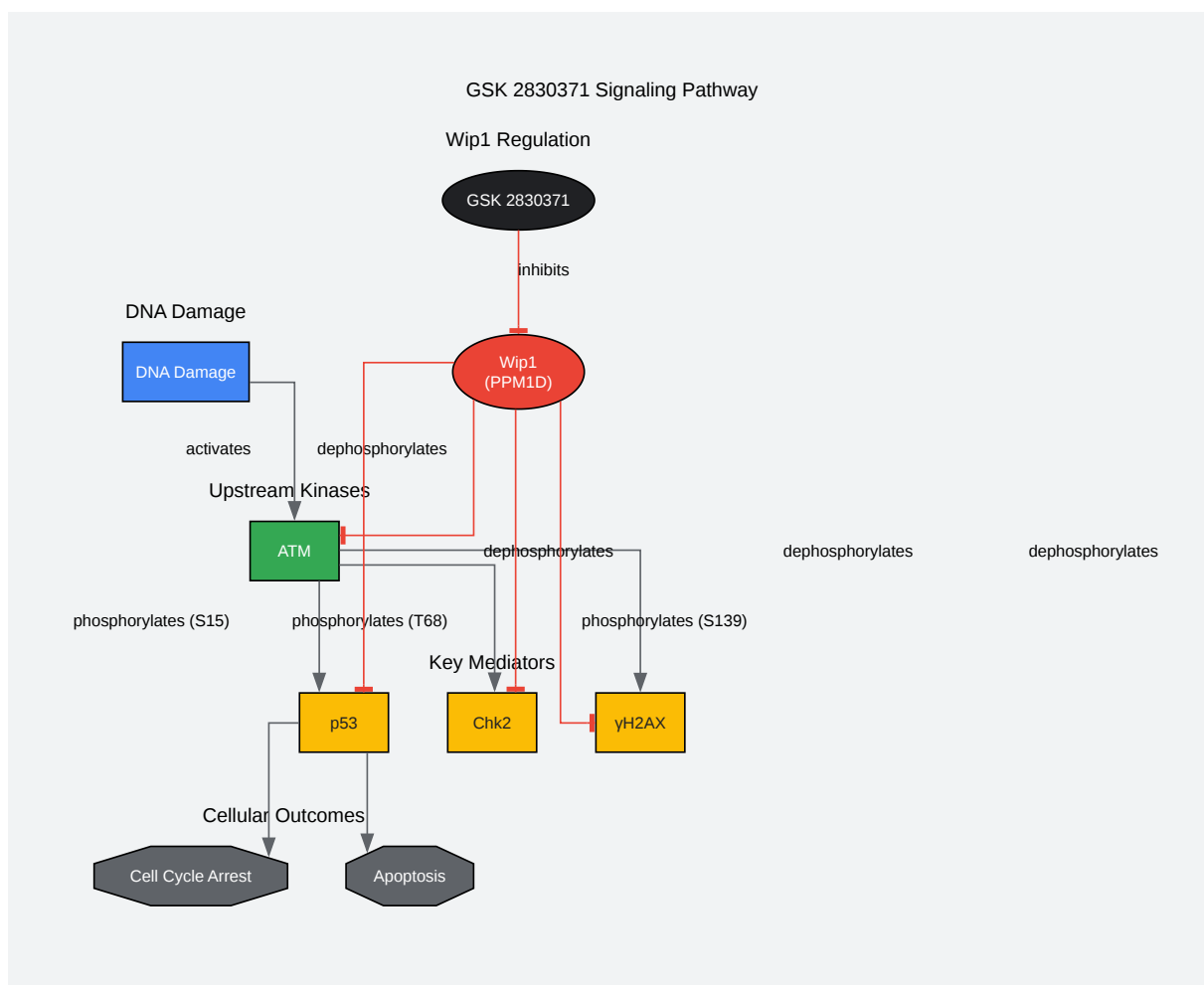
Proper handling and storage are crucial to maintain the integrity of **GSK 2830371-d4**. The following table summarizes the recommended storage conditions for stock solutions.

Condition	Duration	Source
-20°C	1 year	[6]
-80°C	2 years	[6]

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[6] For dissolution, fresh, moisture-free DMSO is advised as absorbed moisture can reduce solubility.[7]

## Mechanism of Action and Signaling Pathway

GSK 2830371 functions as an allosteric inhibitor of Wip1 phosphatase.[1] Wip1 is a negative regulator of the DNA damage response (DDR) pathway, primarily through the dephosphorylation and subsequent inactivation of key signaling proteins. By inhibiting Wip1, GSK 2830371 enhances the phosphorylation and activation of several critical tumor-suppressing proteins, including p53, Chk2, H2AX, and ATM.[1][2] This leads to cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.[3][8]



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Caption: GSK 2830371 inhibits Wip1, leading to increased phosphorylation and activation of key tumor suppressors.

## Experimental Protocols

While specific, detailed experimental protocols for **GSK 2830371-d4** are proprietary, this section outlines standard methodologies for assessing the chemical properties and stability of small molecule drug candidates.

### Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of **GSK 2830371-d4** that can be dissolved in a specific solvent at a given temperature.

Materials:

- **GSK 2830371-d4** powder
- Selected solvent (e.g., DMSO, ethanol, aqueous buffers)
- Glass vials with screw caps
- Shaker or orbital incubator set to a constant temperature
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

- An excess amount of **GSK 2830371-d4** is added to a known volume of the solvent in a glass vial.

- The vial is tightly sealed and agitated in a shaker at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After agitation, the suspension is allowed to stand to allow for the sedimentation of undissolved solid.
- The suspension is then centrifuged at high speed to pellet the remaining solid.
- A clear aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred.
- The supernatant is diluted with an appropriate solvent to a concentration within the linear range of the analytical method.
- The concentration of **GSK 2830371-d4** in the diluted supernatant is quantified using a validated HPLC method.
- The solubility is calculated by taking the dilution factor into account.

## Stability Assessment (ICH Guideline Approach)

Stability testing is performed to evaluate how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Objective: To establish a re-test period or shelf life for **GSK 2830371-d4** and recommend storage conditions.

Materials:

- **GSK 2830371-d4** powder
- Controlled environment stability chambers
- Appropriate containers for the drug substance
- Validated stability-indicating HPLC method

Procedure:

#### 1. Stress Testing (Forced Degradation):

- Expose **GSK 2830371-d4** to harsh conditions (e.g., high temperature, acid, base, oxidation, and light) to identify potential degradation products and pathways. This helps in developing a stability-indicating analytical method.

#### 2. Long-Term and Accelerated Stability Studies:

- Long-Term Stability: Store the compound at the intended storage temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for a minimum of 12 months.
- Accelerated Stability: Store the compound at an elevated temperature (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months.

#### 3. Sample Analysis:

- Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
- At each time point, the samples are analyzed using a validated stability-indicating HPLC method to assess:
  - Assay: The amount of **GSK 2830371-d4** remaining.
  - Purity: The presence and quantity of any degradation products.
  - Appearance: Any changes in physical form or color.

#### 4. Data Evaluation:

- The data is analyzed to determine the rate of degradation and to establish a shelf life based on the time it takes for the compound to fall outside of its specification limits (e.g., >10% loss of assay or formation of impurities above a certain threshold).

## Degradation

The specific degradation pathways and products of **GSK 2830371-d4** are not publicly available. However, based on its chemical structure, potential degradation routes could include

hydrolysis of the amide bonds or oxidation of the thiophene ring under stressful conditions. A comprehensive forced degradation study would be necessary to fully characterize its degradation profile.

## Conclusion

**GSK 2830371-d4** is a valuable research tool with well-defined chemical properties and a clear mechanism of action. Its stability is sufficient for typical laboratory use when stored under the recommended conditions. While detailed proprietary data on its stability and degradation are not available, the application of standard pharmaceutical testing protocols can ensure its quality and integrity for research and development purposes. This guide provides a foundational understanding for professionals working with this promising Wip1 inhibitor.

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## References

- 1. selleckchem.com [selleckchem.com]
- 2. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pharmtech.com [pharmtech.com]
- 5. seed.nih.gov [seed.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [GSK 2830371-d4: A Technical Guide to Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at:



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